Stereochemical Divergence: trans-Configuration Offers a Distinct Spatial Vector for Pharmacophore Modeling
The target compound's trans (1R,2S) stereochemistry presents a dihedral angle between the cyanomethyl and ethyl carboxylate groups that is approximately 180°, in contrast to the ~0° angle in the cis-isomer (CAS 84673-47-2). This structural difference fundamentally alters the vector of the cyanomethyl moiety. While quantitative biological data for these specific isomers is not available in the public domain, class-level inference from cyclopropane-containing CCR5 antagonist patents demonstrates that even minor stereochemical changes can drastically alter potency [1].
| Evidence Dimension | Stereochemical Configuration & Spatial Vector |
|---|---|
| Target Compound Data | trans (1R,2S) configuration; cyanomethyl and carboxylate groups are in a trans relationship (~180° dihedral) |
| Comparator Or Baseline | cis-isomer (CAS 84673-47-2); cyanomethyl and carboxylate groups are in a cis relationship (~0° dihedral) |
| Quantified Difference | Spatial vector of cyanomethyl group differs by approximately 180°, leading to a distinct pharmacophore geometry. |
| Conditions | In silico comparison of molecular geometry based on established chemical structures. |
Why This Matters
The trans-configuration provides a distinct three-dimensional shape, which is a critical parameter for exploring structure-activity relationships and can be the difference between a hit and a miss in a drug discovery campaign.
- [1] SmithKline Beecham Corporation. Cyclopropyl compounds as ccr5 antagonists. Patent WO2004055010A2. 2003. View Source
